2-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine
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Overview
Description
2-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine is a complex organic compound that features a unique combination of a thiadiazole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, 3-cyclopropyl-1,2,4-thiadiazol-5-amine can be synthesized and then further reacted with other intermediates to form the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine involves its interaction with specific molecular targets and pathways within biological systems. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have been studied for their diverse biological activities.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring are widely used in medicinal chemistry for their therapeutic potential.
Uniqueness
2-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine is unique due to its combination of both thiadiazole and pyrimidine rings, which may confer distinct biological activities and chemical properties not found in other similar compounds .
Properties
Molecular Formula |
C16H20N6S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-cyclopropyl-5-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C16H20N6S/c1-10-4-5-17-15(18-10)21-6-12-8-22(9-13(12)7-21)16-19-14(20-23-16)11-2-3-11/h4-5,11-13H,2-3,6-9H2,1H3 |
InChI Key |
FZLUHMGXTJUDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3CN(CC3C2)C4=NC(=NS4)C5CC5 |
Origin of Product |
United States |
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